

# Navigating the C<sub>3</sub>H<sub>6</sub>O Isomerization Landscape: A Theoretical Comparison

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## Compound of Interest

Compound Name: Propen-2-ol

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A deep dive into the theoretical underpinnings of C<sub>3</sub>H<sub>6</sub>O isomerization, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of the various pathways, supported by computational data. We explore the relative stabilities of key isomers and the energetic barriers that govern their interconversion, offering insights into the complex potential energy surface of this versatile chemical formula.

The isomerization of C<sub>3</sub>H<sub>6</sub>O is a fundamental process in organic chemistry with implications for various fields, including atmospheric chemistry and drug metabolism. Theoretical studies, primarily employing quantum chemical methods, have been instrumental in elucidating the intricate network of reaction pathways that connect the different isomers. These computational approaches provide crucial data on the thermodynamics and kinetics of these transformations.

## Relative Stabilities of C<sub>3</sub>H<sub>6</sub>O Isomers

Electronic structure calculations have identified several stable isomers of C<sub>3</sub>H<sub>6</sub>O. Acetone is consistently found to be the most stable isomer.[1][2][3][4][5] The relative stability of other prominent isomers increases in the following order: propanal, 2-propenol, 1-propenol, allyl alcohol, methyl vinyl ether, cyclopropanol, propylene oxide, and oxetane.[1][2][4][5]

Isomer	Relative Energy (kcal/mol)	Computational Method	Reference
Acetone	0.00	MP2/CC-PVDZ	Elango et al., 2010[1]
Propanal	3.5	MP2/CC-PVDZ	Elango et al., 2010[1]
(Z)-1-Propenol	12.3	MP2/CC-PVDZ	Elango et al., 2010
2-Propenol	13.0	MP2/CC-PVDZ	Elango et al., 2010
Allyl Alcohol	14.2	MP2/CC-PVDZ	Elango et al., 2010[1]
Methyl Vinyl Ether	16.5	MP2/CC-PVDZ	Elango et al., 2010[1]
Propylene Oxide	24.4	MP2/CC-PVDZ	Elango et al., 2010[1]
Cyclopropanol	25.4	MP2/CC-PVDZ	Elango et al., 2010
Oxetane	26.0	MP2/CC-PVDZ	Elango et al., 2010

## Isomerization Pathways and Activation Barriers

The interconversion between C<sub>3</sub>H<sub>6</sub>O isomers can proceed through various pathways, some involving a single transition state and others proceeding via intermediate species like carbenes or diradicals.[1][3][4][5] All transition states are meticulously characterized using intrinsic reaction coordinate (IRC) calculations to ensure they connect the intended reactants and products.[1][3][4][5]

One of the extensively studied pathways is the keto-enol tautomerism between acetone and its enol form, **propen-2-ol**. In the gas phase, this isomerization can be catalyzed within ion-molecule complexes.[6][7] For instance, the isomerization of ionized acetone can be facilitated by a neutral acetone molecule through a proton transfer mechanism.[8]

Another significant set of pathways involves the isomerization of allyl alcohol. Density Functional Theory (DFT) studies have explored the mechanisms of base-catalyzed isomerization of allylic alcohols to carbonyl compounds.[9] These studies have shown that the catalytic efficiency of bases with metal cations is higher than that of organic bases without metal cations, highlighting the crucial role of the metal cation in the reaction.[9]

Herein, we present a selection of key isomerization pathways and their corresponding activation barriers as determined by theoretical calculations.

Reaction	Intermediate(s)	Activation Barrier (kcal/mol)	Computational Method	Reference
Propylene Oxide → Acetone	TS-1-3	78.1	Not Specified	Elango et al., 2010[2]
Propylene Oxide → Methyl Vinyl Ether	Diradical	63.83 (to form diradical)	Not Specified	Elango et al., 2010[2]
Acetone → Propylene Oxide	-	68.9	Not Specified	Elango et al., 2010[2]

## Computational Methodologies

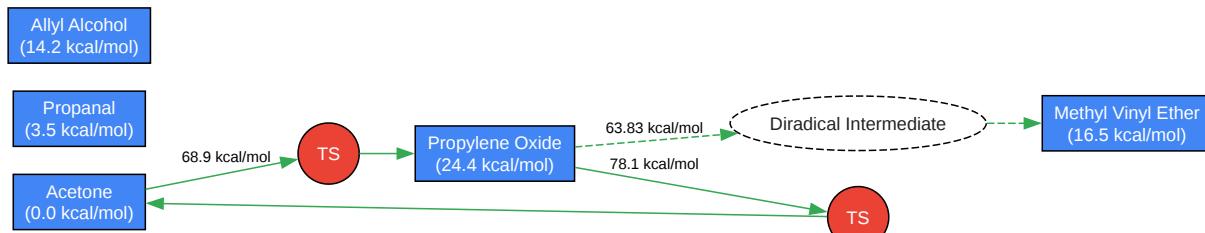
A variety of computational methods are employed to investigate the C<sub>3</sub>H<sub>6</sub>O potential energy surface. A common approach involves:

- Global Reaction Route Mapping (GRRM): This method is utilized to systematically explore the potential energy surface and identify all possible isomers and the transition states that connect them.[1][3][4][5]
- Geometry Optimization: The structures of all isomers (local minima) and transition states are fully optimized. A widely used level of theory for this purpose is Møller-Plesset perturbation theory (MP2) with a correlation-consistent basis set such as cc-pVDZ.[1][3][4][5]
- Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to characterize the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency.
- Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, IRC calculations are performed.[1][3][4][5]

- Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed using higher-level methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), on the optimized geometries.

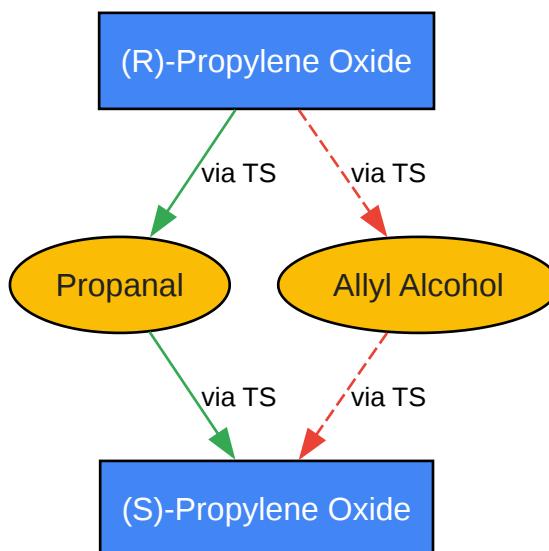
## Visualizing the Isomerization Network

The intricate relationships between the various C<sub>3</sub>H<sub>6</sub>O isomers can be visualized using reaction pathway diagrams. Below are graphical representations of key isomerization pathways generated using the DOT language.



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Caption: Key isomerization pathways of C<sub>3</sub>H<sub>6</sub>O isomers.



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Caption: Chirality switching of propylene oxide.

The theoretical studies summarized here provide a robust framework for understanding the complex isomerization chemistry of C3H6O. The quantitative data on relative energies and activation barriers are invaluable for predicting the most favorable reaction pathways and for interpreting experimental results. The continued development of computational methods promises even greater accuracy and insight into these fundamental chemical transformations.

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